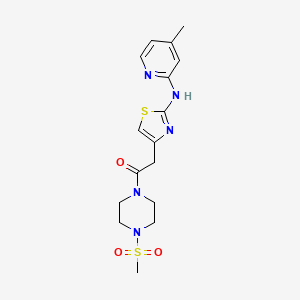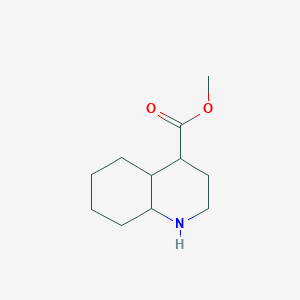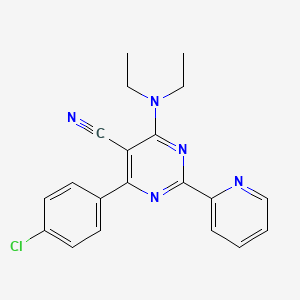
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 4-chloro-2-phenyl-5-pyrimidinecarbonitrile, a compound structurally similar to the chemical , has been used to synthesize various pyrrolo[2,3-d]pyrimidine derivatives, which are significant in medicinal chemistry (Kim & Santilli, 1971).
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating the versatility of such structures in creating compounds with potential antibacterial properties (Rostamizadeh et al., 2013).
- The Suzuki-Miyaura cross-coupling reaction utilized 4,6-dichloropyrimidine, closely related to the specified chemical, to create functionalized dinucleophilic fragments, indicating potential applications in supramolecular chemistry and medicinal chemistry (Naseer et al., 2014).
Antibacterial and Antimicrobial Applications
- Novel pyrimidine-based heterocycles, synthesized from compounds structurally related to the specified chemical, have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).
- The synthesis of new pyrimidines and condensed pyrimidines, including derivatives of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has shown antimicrobial activity, suggesting potential in developing antimicrobial agents (Abdelghani et al., 2017).
Other Potential Applications
- Pyridine and fused pyridine derivatives, including those structurally related to the specified compound, have been explored for various applications, indicating a broad potential in chemical synthesis and drug development (Al-Issa, 2012).
- The compound's structural analogs have been used in the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were evaluated for their antimicrobial and antioxidant activities (Flefel et al., 2018).
- Ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives, structurally similar to the compound , showed potential as anticancer agents, indicating a possible application in cancer research (Tiwari et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-26(4-2)20-16(13-22)18(14-8-10-15(21)11-9-14)24-19(25-20)17-7-5-6-12-23-17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYHBIPHPQMDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)

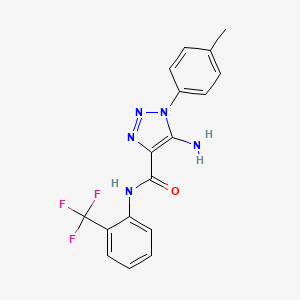
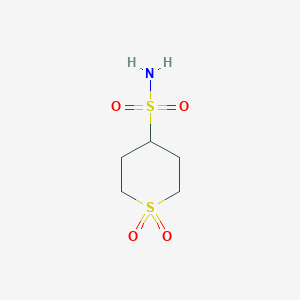
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)



